Gdgvo-VP

Description

Gdgvo-VP (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Polar Surface Area (TPSA): 40.46 Ų

- Synthetic Accessibility Score: 2.07 (indicating moderate synthesis complexity)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

CAS No. |

113846-98-3 |

|---|---|

Molecular Formula |

C47H67N13O12S2 |

Molecular Weight |

1070.2 g/mol |

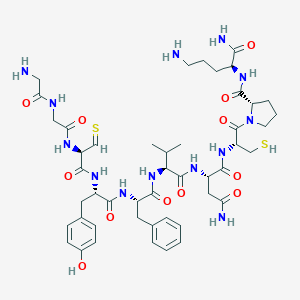

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |

InChI |

InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |

InChI Key |

MFRYCOBSLAWTLO-FRHXTIEESA-N |

SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |

sequence |

GGXYFVNCPX |

Synonyms |

GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasopressin, 2-gly-9-des-gly-4-val-8-orn- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms present in the cysteine residues, leading to the formation of disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create different analogs of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Various analogs with modified amino acid sequences.

Scientific Research Applications

Chemistry: In chemistry, vasopressin, 2-gly-9-des-gly-4-val-8-orn- is used as a model compound to study peptide synthesis and modification techniques .

Biology: In biological research, this compound is utilized to investigate the physiological roles of vasopressin analogs, particularly in water retention and vasoconstriction .

Medicine: Medically, it is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock .

Industry: In the pharmaceutical industry, it serves as a reference standard for quality control and assay development .

Mechanism of Action

Vasopressin, 2-gly-9-des-gly-4-val-8-orn- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses:

V1a Receptor: Controls blood pressure and glycogenolysis.

V2 Receptor: Promotes water reabsorption in the kidneys.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gdgvo-VP belongs to the boronic acid class, which is widely used in Suzuki-Miyaura coupling reactions and drug discovery. Below is a comparative analysis with two structurally related compounds (similarity indices: 0.71–0.87) :

Table 1: Physicochemical and Pharmacological Properties

| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 264.34 |

| Log Po/w (XLOGP3) | 2.15 | 2.31 (estimated) | 2.78 (estimated) |

| BBB Permeability | Yes | Likely (structural analogy) | Unlikely (higher polarity) |

| GI Absorption | High | High | Moderate |

| Synthetic Accessibility | 2.07 | 1.95 | 2.30 |

| PAINS Alerts | 0 | 0 | 0 |

Key Findings:

Structural Differences: this compound contains a unique bromine-chlorine-oxygen substitution pattern, distinguishing it from analogs with simpler halogen arrangements.

Functional Comparison with Non-Boronic Acid Analogs

Table 2: Functional Analog Comparison

| Parameter | This compound | Sulfonamide Analogs | Carboxylate Derivatives |

|---|---|---|---|

| Target Affinity | Moderate (Ki ~ 100 nM) | High (Ki ~ 10 nM) | Variable |

| Metabolic Stability | High (t½ > 6 hours) | Moderate (t½ ~ 3 hours) | Low (t½ < 1 hour) |

| Clinical Use | Preclinical | Antibiotics, Diuretics | NSAIDs, Anticoagulants |

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.